Creticoside C

Overview

Description

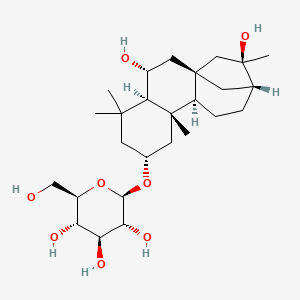

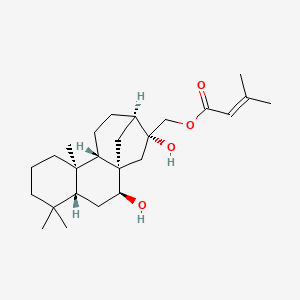

Creticoside C is a natural diterpenoid found in the herbs of Pteris cretica . .

Molecular Structure Analysis

Creticoside C has a molecular formula of C26H44O8 and a molecular weight of 484.6 . It is also known as 6β,16-Dihydroxykauran-2β-yl β-D-glucopyranoside . The structure of Creticoside C was identified mainly on the basis of 1D and 2D NMR spectral data, ESI-MS, and literature comparisons .Physical And Chemical Properties Analysis

Creticoside C is a powder . It has a predicted boiling point of 654.3±55.0 °C and a predicted density of 1.33±0.1 g/cm3 .Scientific Research Applications

Coptidis Rhizoma (CR) and Its Pharmacological Effects : CR, commonly known as Huanglian, is used in traditional Chinese medicine for various diseases. It contains 128 chemical constituents, including alkaloids, and has a wide pharmacological spectrum, such as antibacterial, antiviral, antifungal, antidiabetic, anticancer, and cardioprotective effects (Wang et al., 2019).

Ginsenoside Rg3 in Colorectal Cancer Treatment : Ginsenoside Rg3, a component of Panax ginseng, shows antitumor effects against colorectal cancer. It inhibits tumor growth by down-regulating C/EBPβ/NF-κB signaling (Yang et al., 2017).

Antinociceptive, Anti-inflammatory, and Antipyretic Effects of Cressa cretica : Cressa cretica, a halophytic plant, has been shown to exhibit central and peripheral antinociceptive activities, effective anti-inflammatory, and antipyretic properties. These findings support its traditional medicinal use (Abdallah et al., 2017).

Crassifoside H and Its Antidepressant-like Effects : Crassifoside H, a novel compound from Curculigo glabrescens, shows antidepressant-like effects in rats under stress. It modulates the hypothalamic pituitary-adrenal (HPA) axis, increases 5-HT1A receptor expression, and activates BDNF-ERK signaling pathway (Zhang et al., 2017).

Creatine Riboside as a Cancer Metabolite Biomarker : Creatine riboside (CR) is a urinary diagnostic biomarker of lung and liver cancer risk and prognosis. Its levels correlate with tumor presence, indicating its potential in cancer diagnosis and monitoring (Patel et al., 2020).

Phosphatidyl-Inositol 3-Kinase (PI3K) Pathway in Colorectal Cancer : The PI3K pathway is a key target in the treatment of colorectal cancer. Its deregulation is frequently observed in patients with colorectal cancer, suggesting its importance in both disease development and therapeutic targeting (Papadatos-Pastos et al., 2015).

Pharmacogenetics Research in Drug Response : The NIH Pharmacogenetics Research Network focuses on correlating drug response with genetic variation, highlighting the importance of genetics in personalized medicine and drug therapy for diseases like cancer (Giacomini et al., 2007).

Calorie Restriction in Aging and Cancer Prevention : Calorie restriction (CR) is the most effective intervention for increasing lifespan and preventing cancer in animal models, suggesting its potential applicability in human chronic disease prevention (Hursting et al., 2003).

Safety and Hazards

properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,3R,4R,7R,9S,10R,13R,14R)-3,14-dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O8/c1-23(2)8-14(33-22-20(31)19(30)18(29)16(11-27)34-22)9-24(3)17-6-5-13-7-26(17,12-25(13,4)32)10-15(28)21(23)24/h13-22,27-32H,5-12H2,1-4H3/t13-,14-,15-,16-,17+,18-,19+,20-,21-,22-,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKNTHMUHXNDHJ-UBQJNZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)OC5C(C(C(C(O5)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)O)(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101210716 | |

| Record name | β-D-Glucopyranoside, (2β,6β)-6,16-dihydroxykauran-2-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53452-34-9 | |

| Record name | β-D-Glucopyranoside, (2β,6β)-6,16-dihydroxykauran-2-yl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53452-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranoside, (2β,6β)-6,16-dihydroxykauran-2-yl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-hydroxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1151705.png)

![Potassium;2-[3-[5-[(2-methoxysulfonothioylacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[3-(trioxido-lambda4-sulfanyl)propyl]indole-5-sulfonate](/img/structure/B1151713.png)

![[(1R,2R,3Ar,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B1151717.png)

![Methoxy-oxo-sulfanylidene-[2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl]-lambda6-sulfane](/img/structure/B1151721.png)

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(chloromethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate](/img/structure/B1151727.png)